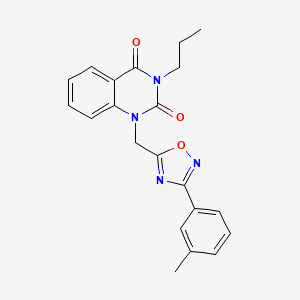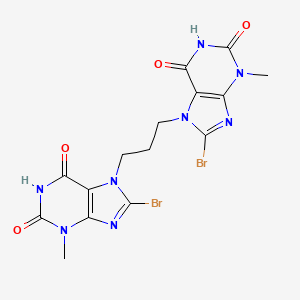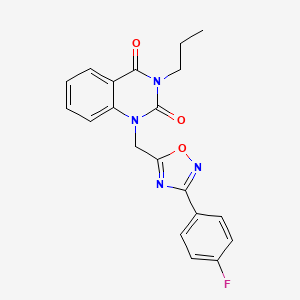![molecular formula C22H29N3O5S B14103100 2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B14103100.png)
2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lafutidine Impurity B is a chemical compound that is often encountered as an impurity during the synthesis of lafutidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) . The presence of impurities like Lafutidine Impurity B can affect the safety and efficacy of the final pharmaceutical product, making it crucial to identify and control these impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lafutidine Impurity B can be synthesized through various chemical reactions. One method involves the use of hydroxylamine hydrochloride as an aminolysis reagent. The process includes reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain an intermediate compound, which is then condensed with another compound to produce Lafutidine Impurity B .
Industrial Production Methods: In industrial settings, the preparation of Lafutidine Impurity B involves similar synthetic routes but on a larger scale. The use of solid reagents like hydroxylamine hydrochloride, which have high purity and stability, makes the industrial production more feasible and efficient .
Chemical Reactions Analysis
Types of Reactions: Lafutidine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Lafutidine Impurity B include hydroxylamine hydrochloride, sodium hydroxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include intermediate compounds that are further processed to yield Lafutidine Impurity B. The purity of the final product is often greater than 99.5%, making it suitable for use as an impurity standard in pharmaceutical quality control .
Scientific Research Applications
Lafutidine Impurity B has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in lafutidine formulations . Additionally, it plays a role in studying the stability and degradation pathways of lafutidine, contributing to the overall understanding of the drug’s pharmacokinetics and pharmacodynamics .
Mechanism of Action
The mechanism of action of Lafutidine Impurity B is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence in lafutidine formulations can influence the overall pharmacological profile of the drug. Like lafutidine, it may interact with histamine H2 receptors, although its exact molecular targets and pathways remain to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds: Lafutidine Impurity B can be compared with other impurities found in lafutidine formulations, such as dihydro lafutidine, rac lafutidine, and rac trans-lafutidine . These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets Lafutidine Impurity B apart from other similar compounds is its specific synthetic route and the conditions required for its formation. Its high purity and stability make it a valuable reference standard for analytical purposes, ensuring the quality and safety of lafutidine-based medications .
Properties
Molecular Formula |
C22H29N3O5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) |
InChI Key |
XJYKZWIKCBSALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)


![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14103066.png)
![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103070.png)

![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103077.png)
![[4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] 3-phenylprop-2-enoate](/img/structure/B14103080.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)

![1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103097.png)
